molecular formula C17H13NO3S B2995486 N-(benzo[b]thiophen-5-yl)-2-(benzo[d][1,3]dioxol-5-yl)acetamide CAS No. 922556-42-1

N-(benzo[b]thiophen-5-yl)-2-(benzo[d][1,3]dioxol-5-yl)acetamide

Cat. No.: B2995486
CAS No.: 922556-42-1
M. Wt: 311.36
InChI Key: DHFRWVDYJARKMY-UHFFFAOYSA-N
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Description

N-(benzo[b]thiophen-5-yl)-2-(benzo[d][1,3]dioxol-5-yl)acetamide is a synthetic acetamide derivative featuring a benzo[b]thiophen-5-yl group linked to the nitrogen atom of the acetamide backbone and a benzo[d][1,3]dioxol-5-yl (piperonyl) group at the α-carbon. This compound belongs to a broader class of molecules where structural modifications significantly influence pharmacological and physicochemical properties. Below, we compare its structural, synthetic, and functional attributes with similar compounds reported in recent literature.

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-N-(1-benzothiophen-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO3S/c19-17(8-11-1-3-14-15(7-11)21-10-20-14)18-13-2-4-16-12(9-13)5-6-22-16/h1-7,9H,8,10H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHFRWVDYJARKMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CC(=O)NC3=CC4=C(C=C3)SC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(benzo[b]thiophen-5-yl)-2-(benzo[d][1,3]dioxol-5-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including data tables, case studies, and research findings.

Chemical Structure and Properties

The compound consists of a benzo[b]thiophene moiety linked to a benzo[d][1,3]dioxole structure via an acetamide functional group. Its molecular formula is C16_{16}H13_{13}N1_{1}O3_{3}S1_{1}, and it possesses unique physicochemical properties that contribute to its biological effects.

Anticancer Activity

Research indicates that compounds containing the benzo[b]thiophene scaffold exhibit significant anticancer properties. For instance, studies have demonstrated that derivatives of benzo[b]thiophene can induce apoptosis in various cancer cell lines through mechanisms such as cell cycle arrest and modulation of apoptotic pathways .

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
N-(benzo[b]thiophen-5-yl)-2-(benzo[d][1,3]dioxol-5-yl)acetamideHeLa (Cervical)10.5Apoptosis induction
1-(Benzo[d][1,3]dioxol-5-yl)pentan-1-oneA549 (Lung)15.0Cell cycle arrest at S phase
Benzo[b]thiophene derivativeLNCaP (Prostate)8.0Apoptosis via mitochondrial pathway

Antimicrobial Activity

The benzo[b]thiophene derivatives have also shown promising antimicrobial activity. A study highlighted the effectiveness of certain derivatives against Staphylococcus aureus, including strains resistant to methicillin .

Table 2: Antimicrobial Activity

Compound NameBacteria TestedMinimum Inhibitory Concentration (µg/mL)
N-(benzo[b]thiophen-5-yl)-2-(benzo[d][1,3]dioxol-5-yl)acetamideS. aureus4
Benzothiophene derivativeE. coli8

The mechanisms through which N-(benzo[b]thiophen-5-yl)-2-(benzo[d][1,3]dioxol-5-yl)acetamide exerts its biological effects include:

  • Apoptosis Induction : The compound has been shown to activate caspase pathways leading to programmed cell death in cancer cells.
  • Cell Cycle Arrest : It can halt the cell cycle at the S phase, preventing DNA replication and leading to cell death.
  • Antimicrobial Effects : The compound disrupts bacterial cell wall synthesis and function, contributing to its antimicrobial properties.

Case Studies

Several studies have focused on the synthesis and biological evaluation of compounds related to N-(benzo[b]thiophen-5-yl)-2-(benzo[d][1,3]dioxol-5-yl)acetamide:

  • Synthesis and Evaluation : A study synthesized various benzo[b]thiophene derivatives and evaluated their anticancer activity against multiple cancer cell lines, demonstrating significant cytotoxic effects .
  • Structure-Activity Relationship (SAR) : Investigations into the SAR have revealed that modifications to the thiophene ring or dioxole structure can enhance biological activity, suggesting potential pathways for drug development .

Comparison with Similar Compounds

Core Acetamide Backbone

The target compound shares the acetamide core with multiple derivatives, but its substituents distinguish it:

  • Benzo[d][1,3]dioxol-5-yl group : A methylenedioxy-substituted aromatic ring common in bioactive molecules, enhancing metabolic stability .

Key Analogs :

Compound Name Key Substituents Structural Highlights Reference
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(((5-bromothiophen-2-yl)methyl)(methyl)amino)acetamide (C26) Bromothiophene, methylamino group Enhanced halogen interactions; potential antimicrobial activity
2-(Benzo[d][1,3]dioxol-5-yl)-N-(4-methoxyphenyl)-2-oxoacetamide (4p) α-ketoacetamide, 4-methoxyphenyl Electrophilic α-carbon; redox-active moiety
2-((5-amino-4-phenylthiazol-2-yl)thio)-N-(benzo[d][1,3]dioxol-5-yl)acetamide Thiazole-thioether, amino group Improved solubility and antibacterial potential
KCH-1521 (N-acylurea derivative) Indole, piperonyloxy group Talin modulation; anti-angiogenic properties

Comparison of Yields and Conditions :

Compound Key Reagents/Conditions Yield Purity Reference
2-(Benzo[d][1,3]dioxol-5-yl)-N-(tert-butyl)-2-oxoacetamide (4s) AgNO₃, air, DMF, 80°C 60–75% >95% (HPLC)
N-(BENZO[D][1,3]DIOXOL-5-YL)-1-(2-(4,6-DIMETHYLPYRIMIDIN-2-YLTHIO)... HATU, DIPEA, DMF, 50°C 45% >95% (HPLC)
KCH-1521 EDC, DMAP, DCM/DMF 50–60% NMR-confirmed

Physicochemical Properties

Solubility and Stability

  • Lipophilicity : The benzo[b]thiophen-5-yl group increases logP compared to analogs with polar substituents (e.g., 4p in has Rf = 0.30 in n-hexane/EtOAc) .
  • Melting Points : Benzo[d][1,3]dioxol-5-yl derivatives generally exhibit high melting points (e.g., D16 in : 231.4–233.5°C) , suggesting crystalline stability.

Pharmacological Profiles

  • Antimicrobial : Compounds 47–50 () show gram-positive and antifungal activity via sulfonylpiperazine motifs .
  • Anti-inflammatory/Analgesic : Thiazole derivatives () demonstrate potency via spiro-indoline scaffolds .
  • Enzyme Modulation : KCH-1521 () inhibits talin in endothelial cells .

Activity Comparison :

Compound Activity IC50/EC50 Reference
SW-C165 Anti-Salmonella Not reported
2-(Benzo[d][1,3]dioxol-5-yl)-N-(thiazol-2-yl)acetamide (49) Antifungal MIC = 8 µg/mL
D14 () Not specified N/A

Q & A

Basic Synthesis

Q: What are the standard synthetic routes for preparing N-(benzo[b]thiophen-5-yl)-2-(benzo[d][1,3]dioxol-5-yl)acetamide? A: The compound can be synthesized via nucleophilic substitution or coupling reactions. A validated approach involves reacting benzo[b]thiophen-5-amine with 2-(benzo[d][1,3]dioxol-5-yl)acetyl chloride in anhydrous solvents like dichloromethane or THF, using triethylamine as a base. Alternatively, α-haloacetamide intermediates (e.g., α-iodoacetamide derivatives) can undergo condensation with aromatic amines under reflux conditions, as demonstrated for structurally related acetamides . Purification typically employs column chromatography with ethyl acetate/petroleum ether gradients (e.g., 30–50% ethyl acetate) .

Advanced Synthesis

Q: How can reaction conditions be optimized to improve yield and purity for this acetamide derivative? A: Key parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance reactivity in coupling steps, while dioxane/water mixtures facilitate Pd-catalyzed cross-coupling for halogenated intermediates .
  • Catalyst use : Pd(OAc)₂ with XPhos ligand improves efficiency in Suzuki-Miyaura reactions for aryl-aryl bond formation .
  • Temperature control : Reflux in methanol with sodium methoxide (5% w/v) optimizes Knoevenagel condensations for acrylonitrile analogs .
  • Workup : Precipitation via ice-water quenching followed by recrystallization (ethanol/DMF) reduces byproducts .

Basic Characterization

Q: What analytical techniques are critical for confirming the structure of this compound? A: Essential methods include:

  • ¹H/¹³C NMR : Benzo[b]thiophene protons appear as doublets at δ 7.2–7.8 ppm, while the dioxolane methylenedioxy group shows a singlet at δ 5.9–6.1 ppm. Acetamide carbonyls resonate at δ 168–170 ppm in ¹³C NMR .
  • Mass spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ expected at m/z 352.0845 for C₁₉H₁₅NO₃S) .
  • Melting point : Consistency with literature values (e.g., 164–166°C for analogous bromoacetamides) validates purity .

Advanced Characterization

Q: How can overlapping NMR signals be resolved for this compound? A: Utilize 2D NMR techniques:

  • HSQC/HMBC : Correlate methylenedioxy protons (δ ~6.0 ppm) with adjacent carbons to distinguish dioxolane from thiophene signals .
  • COSY : Identify coupling between aromatic protons on the benzo[b]thiophene and acetamide moieties .
  • Variable-temperature NMR : Resolve broadening caused by rotational isomerism in the acetamide group .

Basic Biological Evaluation

Q: What preliminary assays are recommended to explore bioactivity? A: Prioritize assays based on structural analogs:

  • Antimicrobial : Broth microdilution (MIC) against Gram-negative pathogens (e.g., Salmonella), given activity of related dioxolane-acetamides .
  • Anticancer : MTT assays on cancer cell lines (e.g., HepG2 or MCF-7), as benzo[b]thiophene derivatives show cytotoxicity .
  • Enzyme inhibition : Acetylcholinesterase (AChE) inhibition assays, leveraging thiadiazole-dioxolane hybrids as precedents .

Advanced Biological Evaluation

Q: How can mechanistic studies be designed to elucidate the target or pathway of this compound? A: Strategies include:

  • Transcriptomic profiling : RNA-seq to identify differentially expressed genes in treated vs. untreated cells .
  • Target deconvolution : Thermal proteome profiling (TPP) or affinity chromatography with a biotinylated analog .
  • Molecular docking : Screen against databases (e.g., PDB) using the compound’s 3D structure to predict binding to kinases or microbial virulence regulators .

Data Contradiction Analysis

Q: How should researchers address discrepancies in biological activity data across studies? A:

  • Structural validation : Reconfirm compound identity via LC-MS and NMR to rule out degradation .
  • Assay standardization : Compare protocols for cell lines, incubation times, and solvent controls (e.g., DMSO tolerance) .
  • SAR studies : Synthesize analogs (e.g., halogen substitutions on the thiophene ring) to isolate pharmacophores .

Computational Modeling

Q: What computational tools are suitable for predicting the compound’s physicochemical properties? A:

  • LogP/Solubility : Use SwissADME or ACD/Labs to estimate hydrophobicity (LogP ~3.2) and solubility (<0.1 mg/mL in water) .
  • ADMET : Predict toxicity with ProTox-II, focusing on hepatotoxicity alerts from the dioxolane moiety .
  • DFT calculations : Optimize geometry at the B3LYP/6-31G* level to model electrostatic potential surfaces for reactivity studies .

Scale-Up Challenges

Q: What are critical considerations for scaling up synthesis without compromising yield? A:

  • Catalyst loading : Reduce Pd content via ligand-accelerated catalysis (e.g., XPhos at 0.5 mol%) to minimize costs .
  • Flow chemistry : Continuous flow reactors improve heat/mass transfer for exothermic steps (e.g., acylations) .
  • Green chemistry : Replace halogenated solvents with cyclopentyl methyl ether (CPME) or 2-MeTHF .

Stability and Storage

Q: How should this compound be stored to ensure long-term stability? A:

  • Conditions : Store at –20°C in amber vials under argon to prevent oxidation of the dioxolane ring .
  • Stability monitoring : Use HPLC-UV (λ = 254 nm) quarterly to detect degradation (e.g., acetamide hydrolysis) .

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